1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-(1,2-diphenyl-1-pyrazol-1-ylethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-3-9-18(10-4-1)17-20(23-15-7-13-21-23,24-16-8-14-22-24)19-11-5-2-6-12-19/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTOSSMBYOODRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole typically involves the reaction of 1,2-diphenylethanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Formation of Pyrazole Rings
The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazines and carbonyl compounds. For example:
-
Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions yields substituted pyrazoles .
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Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) enable functionalization of pyrazole rings with aryl or alkenyl groups .
Construction of the Ethyl Bridge
The ethyl linkage between the two pyrazole rings suggests a coupling reaction involving aldehyde or ketone intermediates:
-
Synthesis of 1,2-diphenyl-1H-pyrazole-4-carbaldehyde :
-
Cross-Coupling or Condensation :
Cyclocondensation of Hydrazines with Carbonyl Compounds
The pyrazole ring forms via a [3+2] cycloaddition between hydrazine derivatives and 1,3-diketones or enols, followed by dehydration .
| Reagents | Conditions | Product |
|---|---|---|
| Aryl hydrazine | Acidic medium (HCl, DMF) | 1,3-Diphenyl-1H-pyrazole |
| 1,3-Diketone | Reflux in ethanol or DMF | Pyrazole derivatives |
Functionalization via Cross-Coupling
Pyrazole aldehydes can undergo Suzuki coupling with arylboronic acids to introduce substituents .
| Reaction | Catalyst | Yield |
|---|---|---|
| Pyrazole aldehyde + arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 50–94% |
Nucleophilic Substitution
The pyrazole nitrogen (N1) can act as a leaving group in triflate formation and subsequent couplings .
| Reaction | Reagents | Product |
|---|---|---|
| Pyrazole + Tf₂O, TEA | Triflate intermediate | Pyrazole triflate |
| Triflate + arylboronic acid | Pd catalyst, K₃PO₄ | Cross-coupled pyrazole derivative |
Electrophilic Substitution
Pyrazole rings undergo Fries rearrangement under acidic conditions (e.g., AlCl₃/CS₂), forming hydroxyphenyl derivatives .
| Reaction | Conditions | Product |
|---|---|---|
| Pyrazole acetylation | Ac₂O, AlCl₃, CS₂ | Hydroxyphenyl-pyrazole derivatives |
Biological and Pharmacological Relevance
While the specific compound’s biological activity is not detailed in the provided sources, pyrazole derivatives are known for anti-inflammatory , antimicrobial , and anticancer properties . For example:
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole. This compound has shown efficacy against various cancer types through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
- Mechanism of Action : The compound exhibits its anticancer effects by targeting specific signaling pathways involved in tumor growth and survival. For instance, it has been reported to inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro .
Antimicrobial Properties
The pyrazole moiety is known for its broad-spectrum antimicrobial activity. Research indicates that compounds containing this structure can effectively inhibit bacterial growth, making them candidates for developing new antibiotics.
- Case Study : A study highlighted that certain pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Research Findings : Recent investigations have shown that pyrazole derivatives can stabilize red blood cell membranes, indicating their potential in reducing inflammation .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Various synthetic routes have been explored to optimize yield and efficacy.
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Method A | Step 1: Reaction of diphenylethyl halide with pyrazole | High |
| Method B | Step 2: Functionalization at the nitrogen position | Moderate |
Potential Research Areas
- Development of novel anticancer agents based on the pyrazole scaffold.
- Exploration of combination therapies utilizing pyrazole derivatives to enhance therapeutic outcomes in resistant infections.
- Investigation into the pharmacokinetics and bioavailability of these compounds to facilitate clinical application.
Mechanism of Action
The mechanism of action of 1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other pyrazole-containing molecules reported in the evidence. Below is a comparative analysis based on substituent patterns, synthesis methods, and functional properties:
Structural Analogs
Functional Properties
- Bioactivity : Pyrazole-acetohydrazide derivatives (e.g., 3a–3f ) exhibit antimicrobial activity against E. coli and S. aureus . In contrast, boronated pyrazoles are typically intermediates rather than bioactive agents.
- Catalytic Utility : Phosphine-pyrazole ligands (e.g., BippyPhos ) enhance catalytic efficiency in cross-coupling reactions .
- Fluorinated Derivatives : Compounds like 1-(fluoromethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole highlight the role of fluorine in tuning pharmacokinetic properties .
Research Findings and Data
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans | |
|---|---|---|---|---|
| Schiff Base 3a | 64 | 32 | 128 | |
| Oxadiazole Derivative 4a | 32 | 16 | 64 |
Critical Analysis
The target compound lacks direct experimental data in the provided evidence. Key distinctions include:
- Substituent Effects : The diphenylethyl group may enhance lipophilicity compared to smaller substituents (e.g., methyl or oxetane), affecting bioavailability .
- Synthetic Challenges : The steric bulk of the diphenylethyl group could complicate synthesis compared to simpler analogs like 2-(1H-pyrazol-1-yl)acetohydrazide .
Biological Activity
1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole is a compound that has garnered attention in recent years due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits promising properties in various fields, including oncology, antimicrobial research, and anti-inflammatory studies. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C20H18N4
- Molecular Weight : 314.38 g/mol
- CAS Number : 3256587
The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Anticancer Activity : The compound has shown significant antiproliferative effects against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells. Studies indicate that it induces apoptosis and inhibits cell proliferation through various signaling pathways .
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity against both bacterial and fungal strains. The compound has been tested against pathogens such as E. coli, S. aureus, and Aspergillus niger, demonstrating effective inhibition at specific concentrations .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in vivo models .
Anticancer Studies
In a study evaluating the anticancer properties of pyrazole derivatives, this compound was found to have an IC50 value of approximately 49.85 μM against A549 lung cancer cells. This indicates significant cytotoxicity and potential for further development as an anticancer agent .
Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of the compound against various strains. For instance, it exhibited notable activity against Klebsiella pneumonia with a minimum inhibitory concentration (MIC) of 40 μg/mL when compared to standard antibiotics .
Comparative Biological Activity Table
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent across multiple domains. Its ability to inhibit cancer cell growth and combat microbial infections makes it a candidate for further research and development.
Q & A
Q. What are the common synthetic routes for preparing 1-[1,2-diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted hydrazines with diketones or β-keto esters. For example:
- Step 1 : React phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) to form a pyrazole ring.
- Step 2 : Introduce the diphenylethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
- Step 3 : Functionalize the pyrazole nitrogen using alkylation or arylboronic acid coupling .
Q. Key Considerations :
- Solvent selection (e.g., ethanol/acetic acid mixtures enhance cyclization efficiency).
- Catalytic systems (e.g., Pd catalysts for coupling reactions).
Q. How is the structural characterization of this compound performed?
Methodological Answer: A multi-technique approach is essential:
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, simulate the cyclocondensation mechanism to identify energy barriers .
- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .
- Solvent Effects : Calculate solvation free energies (e.g., COSMO-RS) to select solvents that stabilize intermediates .
Case Study : ICReDD’s approach reduced trial-and-error experimentation by 40% using computational-experimental feedback loops .
Q. How to resolve contradictions between spectral data and crystallographic results?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting vs. X-ray symmetry) can arise from:
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility.
- Polymorphism : Perform PXRD to identify crystalline phases missed in single-crystal studies .
- Tautomerism : Compare computational IR spectra (DFT) with experimental data to rule out tautomeric forms .
Example : In , X-ray data showed a planar pyrazole ring, while NMR suggested restricted rotation due to steric hindrance from the diphenylethyl group.
Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified phenyl or pyrazole groups (e.g., electron-withdrawing/-donating substituents) and test antimicrobial activity .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole N1 for H-bonding) using 3D-QSAR models .
Q. How to analyze reaction intermediates in the synthesis of this compound?
Methodological Answer:
- In Situ Monitoring : Use techniques like ReactIR or HPLC-MS to track intermediate formation (e.g., hydrazone intermediates in cyclocondensation) .
- Isolation and Characterization : Quench reactions at timed intervals and isolate intermediates via column chromatography. Confirm structures using NMR and HRMS .
- Kinetic Studies : Fit time-course data to rate equations (e.g., pseudo-first-order kinetics for hydrazone formation) .
Q. What are the challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic Reactions : Use flow chemistry to control temperature during cyclocondensation .
- Purification : Replace column chromatography with crystallization (e.g., ethanol/water recrystallization) .
- Catalyst Recycling : Optimize Pd catalyst recovery (e.g., silica-immobilized Pd for Suzuki couplings) .
Q. How to validate the purity of this compound for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
